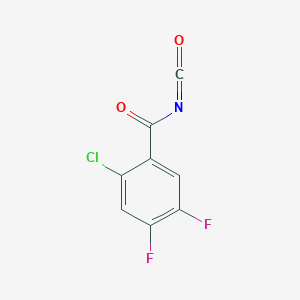

2-Chloro-4,5-difluorobenzoyl Isocyanate

説明

Contextualization of Isocyanates within Synthetic Organic Chemistry

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. This group's reactivity makes isocyanates valuable intermediates in synthetic organic chemistry. The carbon atom in the isocyanate group is highly electrophilic, rendering it susceptible to attack by a variety of nucleophiles. Key reactions include their interaction with alcohols to form carbamates (urethanes) and with amines to produce ureas. This reactivity is the foundation for the production of a wide array of polymers, most notably polyurethanes. Beyond polymer science, isocyanates serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, where the formation of carbamate (B1207046) and urea (B33335) linkages is a common strategy for creating biologically active molecules. framochem.com

Significance of Halogenated Aromatic Isocyanates in Chemical Synthesis

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the aromatic ring of a benzoyl isocyanate significantly modifies the compound's physicochemical properties. Halogenation can influence the electrophilicity of the isocyanate group, alter the molecule's conformation, and impact its metabolic stability and lipophilicity. These modifications are of paramount importance in the fields of medicinal chemistry and agrochemical design. nih.gov

Halogenated organic compounds are integral to the development of modern agrochemicals, with a high percentage of recently launched products containing halogen atoms. researchgate.net The strategic placement of halogens can enhance the biological efficacy of a molecule, improve its target specificity, and optimize its environmental persistence. nih.gov Consequently, halogenated aromatic isocyanates are considered advanced building blocks for creating novel compounds with tailored properties for specific applications in crop protection and other areas. nih.govresearchgate.net

Rationale for Focused Investigation on 2-Chloro-4,5-difluorobenzoyl Isocyanate

The specific substitution pattern of this compound, featuring a chlorine atom at the ortho position and two fluorine atoms at the meta and para positions relative to the benzoyl group, presents a unique electronic and steric profile. This distinct arrangement of halogens is anticipated to impart specific reactivity and biological characteristics to the molecule and its derivatives.

Research into structurally similar compounds, such as 2,6-difluorobenzoyl isocyanate, has demonstrated their utility as key intermediates in the synthesis of benzoylurea (B1208200) insecticides. lookchem.comgoogle.com These insecticides function by inhibiting chitin (B13524) synthesis in insects. The investigation into this compound is driven by the prospect of developing new active ingredients with potentially improved or novel insecticidal activity, different target spectra, or enhanced environmental profiles. The synthesis of precursors like 2-chloro-4,5-difluorobenzonitrile (B139941) and 2-chloro-4,5-difluorobenzoic acid underscores the academic and industrial interest in molecules with this particular halogenation pattern. nih.govgoogle.com

Overview of Research Scope and Methodological Approaches

The study of this compound encompasses its synthesis, characterization, and subsequent application in the creation of more complex molecules. Synthetic routes to aromatic isocyanates typically involve the reaction of a corresponding primary amine with phosgene (B1210022) or a phosgene equivalent. framochem.com For acyl isocyanates like the title compound, a common laboratory and industrial method involves the reaction of the corresponding benzamide (B126) (2-Chloro-4,5-difluorobenzamide) with reagents such as oxalyl chloride or triphosgene (B27547). guidechem.com

Once synthesized, the compound's structure and purity are confirmed using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the position of the fluorine atoms.

Infrared (IR) Spectroscopy: To identify the characteristic strong absorption band of the isocyanate (-N=C=O) group.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

Following characterization, research efforts would focus on reacting this compound with various nucleophiles (e.g., anilines, amines) to synthesize novel benzoylurea derivatives. nih.gov The biological activity of these new compounds would then be evaluated. Computational methods, such as molecular docking, may also be employed to predict the interaction of these derivatives with biological targets and to rationalize structure-activity relationships. nih.gov

Data Tables

Table 1: Physicochemical Properties of the Structurally Related Compound 2,6-Difluorobenzoyl Isocyanate

Data for 2,6-Difluorobenzoyl isocyanate is provided as a reference due to its structural similarity to the title compound.

| Property | Value |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 140-143.3 °C |

| Boiling Point | 66 °C (at 0.2 mmHg) |

| Flash Point | 81.5 °C |

| Refractive Index | 1.511 |

| Source: lookchem.com |

Structure

3D Structure

特性

CAS番号 |

634616-77-6 |

|---|---|

分子式 |

C8H2ClF2NO2 |

分子量 |

217.55 g/mol |

IUPAC名 |

2-chloro-4,5-difluorobenzoyl isocyanate |

InChI |

InChI=1S/C8H2ClF2NO2/c9-5-2-7(11)6(10)1-4(5)8(14)12-3-13/h1-2H |

InChIキー |

MAWPZFWKEFGPPI-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)N=C=O |

製品の起源 |

United States |

Synthetic Methodologies for 2 Chloro 4,5 Difluorobenzoyl Isocyanate

Established Precursor Chemistry and Synthetic Pathways

The primary approaches to synthesize 2-Chloro-4,5-difluorobenzoyl Isocyanate revolve around the transformation of carboxylic acid derivatives, such as amides or acyl chlorides, into the isocyanate functionality.

Phosgene-Mediated Routes from Amidic Precursors

The reaction of a primary amide with phosgene (B1210022) or a phosgene equivalent, such as oxalyl chloride or triphosgene (B27547), is a well-established method for the synthesis of acyl isocyanates. This process typically involves the dehydration of the amide to form the corresponding isocyanate.

In a procedure analogous to the synthesis of similar benzoyl isocyanates, 2-chloro-4,5-difluorobenzamide (B2468261) would serve as the precursor. The reaction with oxalyl chloride, a safer and more manageable alternative to phosgene gas, proceeds by heating the amide in an inert solvent. orgsyn.org A patent for the continuous production of 2,6-difluorobenzoyl isocyanate from 2,6-difluorobenzamide (B103285) and triphosgene (a solid phosgene equivalent) suggests a similar approach would be viable for this compound. google.com The reaction involves dissolving the amide and triphosgene in a suitable solvent and heating the mixture to effect the conversion. google.com

Table 1: Representative Phosgene-Mediated Synthesis of a Substituted Benzoyl Isocyanate

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

| α-chloroacetamide | Oxalyl chloride | Ethylene dichloride | Reflux (83°C) | 65% | orgsyn.org |

| 2,6-difluorobenzamide | Triphosgene | Dichloroethane | 110°C (evaporator) | High | google.com |

Note: Data for a closely related compound is provided as a representative example.

Non-Phosgene Synthetic Strategies

Growing concerns over the toxicity of phosgene have driven the development of alternative, safer synthetic routes to isocyanates. google.com These methods often involve rearrangements, thermal decompositions, or catalytic carbonylation reactions.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.org The process begins with the conversion of 2-chloro-4,5-difluorobenzoic acid to its corresponding acyl chloride. Subsequent treatment of the acyl chloride with an azide salt, such as sodium azide, yields 2-chloro-4,5-difluorobenzoyl azide. nih.gov

The isolated acyl azide then undergoes thermal or photochemical rearrangement, losing nitrogen gas to form the desired this compound. wikipedia.org This rearrangement is known to proceed with retention of the configuration of the migrating group. wikipedia.org

Table 2: General Steps of the Curtius Rearrangement

| Step | Reactant(s) | Product | Key Transformation |

| 1 | 2-chloro-4,5-difluorobenzoic acid, Thionyl chloride (or Oxalyl chloride) | 2-chloro-4,5-difluorobenzoyl chloride | Carboxylic acid to Acyl chloride |

| 2 | 2-chloro-4,5-difluorobenzoyl chloride, Sodium azide | 2-chloro-4,5-difluorobenzoyl azide | Acyl chloride to Acyl azide |

| 3 | 2-chloro-4,5-difluorobenzoyl azide, Heat | This compound | Acyl azide to Isocyanate |

Carbonylation reactions offer a direct route to isocyanates from nitro compounds or anilines, using carbon monoxide as the carbonyl source.

Reductive Carbonylation of Nitroaromatics: This method would involve the catalytic carbonylation of 1-chloro-2,4-difluoro-5-nitrobenzene (B73774) in the presence of a suitable catalyst system, typically based on palladium or rhodium. The reaction directly introduces the isocyanate group in a single step.

Oxidative Carbonylation of Amines: Alternatively, 2-chloro-4,5-difluoroaniline (B1592304) could be subjected to oxidative carbonylation. This process involves reacting the aniline (B41778) with carbon monoxide in the presence of an oxidant and a catalyst to form the isocyanate.

These carbonylation methods are of significant industrial interest as they avoid the use of phosgene and utilize readily available starting materials.

Research into greener synthetic methodologies has led to the development of novel approaches for isocyanate synthesis. One such method involves the reaction of a substituted benzoyl chloride with sodium cyanate (B1221674) in the presence of a composite catalyst system, such as a Lewis acid (e.g., aluminum trichloride, ferric trichloride, or zinc chloride) and p-toluenesulfonic acid. google.com This approach avoids the use of highly toxic reagents like phosgene and expensive alternatives like oxalyl chloride, while reportedly providing good yields and selectivity. google.com

A patent describing this method for substituted benzoyl isocyanates outlines a process where the benzoyl chloride is added dropwise to a mixture of sodium cyanate, the catalyst, and an organic solvent at a controlled temperature. google.com

Table 3: Example of an Alternative Benign Synthesis for a Substituted Benzoyl Isocyanate

| Precursor | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

| 2,6-difluorobenzoyl chloride | Sodium cyanate | Aluminum trichloride, p-toluenesulfonic acid | o-dichlorobenzene, diethylene glycol dimethyl ether | 50-60°C | 91.75% | google.com |

Note: Data for a structurally similar compound is provided as a representative example.

Optimization Parameters in the Synthesis of this compound

The successful synthesis of this compound with high yield and purity is contingent on the careful optimization of several reaction parameters. These include the choice of catalytic system, the reaction solvent, temperature, pressure, and reaction time.

Influence of Catalytic Systems

The selection of an appropriate catalyst is crucial, particularly in the synthesis from benzoyl chloride and a cyanate salt. For the synthesis of substituted benzoyl isocyanates, a composite catalyst system comprising a Lewis acid and p-toluenesulfonic acid has been shown to be effective. google.com Lewis acids can activate the benzoyl chloride, making it more susceptible to nucleophilic attack by the cyanate ion. The addition of a co-catalyst like p-toluenesulfonic acid can further enhance the reaction rate and selectivity. The optimization of the catalyst system would involve screening different Lewis acids and adjusting the molar ratio of the catalyst components to maximize the yield of the desired isocyanate while minimizing the formation of byproducts.

Role of Reaction Solvents and Media

The choice of solvent can significantly impact the reaction rate, yield, and product purity. For the reaction of benzoyl chlorides with cyanate salts, inert organic solvents are typically employed. The solvent should be able to dissolve the reactants to a sufficient extent while not reacting with the isocyanate product. For the phosgenation route, solvents such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are commonly used. google.com In some cases, solvent-free conditions have been shown to be advantageous, leading to shorter reaction times and higher yields. The use of bio-based solvents is also an area of increasing interest in green chemistry, aiming to reduce the environmental impact of chemical processes. nih.gov

Temperature, Pressure, and Reaction Time Effects

Temperature is a critical parameter that must be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts or the decomposition of the product. For instance, in the synthesis of 2,6-difluorobenzoyl isocyanate from the corresponding benzoyl chloride and sodium cyanate, the temperature is controlled at 50-60 °C. google.com The reaction time is closely linked to the temperature, with higher temperatures often allowing for shorter reaction times. The optimal reaction time is typically determined by monitoring the consumption of the starting materials. Pressure is generally not a critical parameter for these reactions when conducted in the liquid phase under standard conditions. However, in continuous flow processes, pressure can be adjusted to control residence time and maintain the reaction mixture in the liquid phase at elevated temperatures.

The following table provides hypothetical optimization parameters for the synthesis of this compound based on analogous reactions.

| Parameter | Route 1: Benzoyl Chloride + Cyanate Salt | Route 2: Phosgenation of Benzamide (B126) | Route 3: Curtius Rearrangement |

| Catalyst | Lewis Acid + p-toluenesulfonic acid | None typically required | None required for thermal rearrangement |

| Solvent | Inert organic solvent (e.g., toluene, xylene) | Chlorinated solvent (e.g., 1,2-dichloroethane) | Inert high-boiling solvent (e.g., diphenyl ether) |

| Temperature | 50 - 100 °C | 60 - 90 °C | 80 - 120 °C |

| Pressure | Atmospheric | Atmospheric | Atmospheric or vacuum for distillation |

| Reaction Time | 4 - 10 hours | 2 - 8 hours | 1 - 5 hours |

Challenges and Innovations in the Synthesis of this compound

The synthesis of this compound is not without its challenges. A significant concern is the use of hazardous reagents. The phosgenation route, while effective, involves the use of highly toxic phosgene or its derivatives like oxalyl chloride. google.com This necessitates stringent safety precautions and specialized equipment. Another challenge is the potential for side reactions, which can reduce the yield and purity of the final product. For example, in the reaction of benzoyl chlorides with cyanates, the formation of benzonitrile (B105546) byproducts can occur. google.com Furthermore, the high reactivity of the isocyanate functional group can lead to self-polymerization or reaction with trace amounts of water, requiring anhydrous reaction conditions.

To address these challenges, significant innovations have emerged in the field of isocyanate synthesis. A major focus has been the development of phosgene-free synthetic routes. bohrium.com The reaction of benzoyl chlorides with cyanate salts and the Curtius rearrangement are prime examples of such efforts. google.comwikipedia.org These methods offer safer alternatives to traditional phosgenation.

A particularly noteworthy innovation is the application of continuous flow chemistry to isocyanate synthesis. universityofcalifornia.eduacs.orgchemrxiv.orgchemrxiv.org Flow chemistry allows for better control over reaction parameters such as temperature and reaction time, leading to improved yields and selectivity. More importantly, it enhances the safety of handling hazardous intermediates, such as acyl azides in the Curtius rearrangement, by generating and consuming them in situ in small volumes. universityofcalifornia.eduacs.org This approach also offers advantages in terms of scalability and process automation. The development of novel catalytic systems that are more efficient and selective also represents an important area of innovation, aiming to reduce reaction times and minimize waste generation. google.com

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4,5 Difluorobenzoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Functionality

The core reactivity of 2-chloro-4,5-difluorobenzoyl isocyanate involves the nucleophilic addition to the central carbon of the isocyanate group. The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon, followed by proton transfer to the nitrogen atom, resulting in the formation of a stable addition product.

Aroyl isocyanates readily react with alcohols and phenols to yield N-aroylcarbamates, also known as N-acylurethanes. The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. This reaction is a fundamental method for the synthesis of carbamates. While this is a characteristic reaction of isocyanates, specific research detailing the reaction of this compound with particular alcohols or phenols is not extensively documented in publicly available scientific literature. The expected product from the reaction with a generic alcohol (R-OH) would be the corresponding N-(2-chloro-4,5-difluorobenzoyl)carbamate.

The reaction of isocyanates with primary and secondary amines is a highly efficient and widely used method for the synthesis of N,N'-disubstituted ureas. This reaction is typically fast and proceeds with high yield at ambient temperatures.

Detailed research findings demonstrate the utility of this compound in the synthesis of complex urea (B33335) derivatives. For instance, in the preparation of potential therapeutic agents, this compound has been reacted with 2-aminobenzonitrile (B23959). The reaction involves the nucleophilic attack of the primary amino group of 2-aminobenzonitrile on the isocyanate carbon, leading to the formation of N-(2-chloro-4,5-difluorobenzoyl)-N'-(2-cyanophenyl)urea. This transformation is typically carried out in an aprotic solvent, such as acetonitrile, at room temperature.

Table 1: Synthesis of N-(2-chloro-4,5-difluorobenzoyl)-N'-(2-cyanophenyl)urea

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| This compound | 2-Aminobenzonitrile | Acetonitrile | Room Temp. | N-(2-chloro-4,5-difluorobenzoyl)-N'-(2-cyanophenyl)urea |

Analogous to their reactions with alcohols and amines, isocyanates react with thiols (mercaptans) to form thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon to yield the corresponding N-aroylthiocarbamate. Although this is a predictable reaction based on the principles of isocyanate chemistry, specific experimental studies detailing the reaction of this compound with thiols are not readily found in the surveyed scientific literature.

The reaction between an isocyanate and a carboxylic acid is more complex than with alcohols or amines. The initial nucleophilic addition of the carboxylic acid to the isocyanate forms an unstable mixed carbamic-carboxylic anhydride. This intermediate readily undergoes decarboxylation (loss of CO₂) to yield the corresponding amide. This pathway provides a method for forming an amide bond from a carboxylic acid without the need for traditional coupling agents, though it is not as commonly employed as other amidation strategies. Specific documented examples of this reaction with this compound are not prevalent in the reviewed literature.

Cycloaddition Chemistry Involving this compound

The cumulative double bonds of the isocyanate group allow it to participate in cycloaddition reactions, where it can act as a 2π component. These reactions are valuable for the construction of heterocyclic ring systems.

Isocyanates are known to undergo [2+2] cycloaddition reactions with various unsaturated partners, such as alkenes and imines, to form four-membered heterocyclic rings. nih.gov The most well-known of these is the Staudinger synthesis, where the reaction of a ketene (B1206846) with an imine produces a β-lactam. organic-chemistry.org Similarly, isocyanates can react with electron-rich alkenes or imines. The reaction of an isocyanate with an imine, for example, can yield a 1,3-diazetidin-2-one ring system. Despite the synthetic potential of these reactions for forming strained heterocyclic structures, specific studies detailing the [2+2] cycloaddition chemistry of this compound are not described in the examined scientific and patent literature.

[4+2] Cycloadditions (e.g., Diels-Alder type with Dienes)

Aroyl isocyanates are known to participate as dienophiles in [4+2] cycloaddition reactions, although their reactivity is generally lower than that of more electron-deficient dienophiles. The isocyanate group itself is not typically the dienophilic component; rather, the carbonyl group of the benzoyl moiety can react with dienes. However, the more common mode of cycloaddition for isocyanates involves the N=C bond.

In the context of this compound, the electron-withdrawing effects of the halogen substituents would increase the electrophilicity of the isocyanate carbon, making it a more reactive dienophile. The reaction with a conjugated diene would likely proceed via a concerted mechanism, typical of Diels-Alder reactions, to yield a six-membered heterocyclic adduct. The regioselectivity of the addition would be governed by the electronic and steric influences of the substituents on both the diene and the dienophile.

Table 1: Hypothetical [4+2] Cycloaddition Reaction Parameters (Note: This data is illustrative and based on general principles of Diels-Alder reactions involving aroyl isocyanates, not specific experimental results for this compound.)

| Diene | Expected Product | Relative Rate |

| 2,3-Dimethyl-1,3-butadiene | Tetrasubstituted dihydropyranone | Faster |

| 1,3-Butadiene | Disubstituted dihydropyranone | Slower |

| Cyclopentadiene | Bicyclic adduct | Moderate |

1,3-Dipolar Cycloadditions

Isocyanates are excellent dipolarophiles in 1,3-dipolar cycloadditions, reacting with a variety of 1,3-dipoles such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. acs.orgwikipedia.org The N=C bond of the isocyanate group is the reactive component in these transformations. The reaction proceeds through a concerted, pericyclic mechanism. acs.org

For this compound, the electron-deficient nature of the isocyanate moiety, enhanced by the inductive effects of the halogens, would render it highly susceptible to attack by nucleophilic 1,3-dipoles. For instance, reaction with a nitrile oxide would be expected to yield a 1,2,4-oxadiazol-5-one derivative. The regioselectivity of the cycloaddition is determined by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the isocyanate.

Rearrangement Pathways of this compound and its Adducts

Aroyl isocyanates can undergo rearrangement reactions, often initiated by heat or catalysis. One of the most well-known rearrangements involving an isocyanate intermediate is the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate. rsc.org While this compound is the product of such a rearrangement, it can also participate in further transformations.

The adducts formed from cycloaddition reactions of this compound may also be susceptible to rearrangement. For example, the initial cycloadducts from reactions with certain dienes or dipoles might be thermally unstable and undergo ring-opening and subsequent rearrangement to form more stable isomeric structures. The specific pathways would be highly dependent on the structure of the adduct and the reaction conditions.

Polymerization Initiation Mechanisms (Excluding Biological Contexts)

Isocyanates are known to undergo polymerization, and they can also act as initiators for the polymerization of other monomers. The polymerization of isocyanates can be initiated by anionic or coordination catalysts. In the absence of a co-monomer, this compound could potentially undergo self-polymerization to form a nylon-1 type polymer, although this is generally less common for aroyl isocyanates compared to aliphatic isocyanates.

More relevant is the ability of isocyanates to initiate the polymerization of other monomers, such as vinyl monomers, through the formation of a reactive intermediate. For example, in the presence of a suitable co-initiator, the isocyanate group could be transformed into a species capable of initiating radical or ionic polymerization. The high reactivity of the isocyanate group in this compound suggests it could be an effective component in such initiating systems. The use of blocked isocyanates, where the isocyanate functionality is temporarily protected, allows for controlled polymerization upon deblocking, often triggered by heat. usm.edu

Electronic and Steric Effects of Fluoro and Chloro Substituents on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric properties of its halogen substituents.

Electronic Effects: Both chlorine and fluorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the positions ortho and para to the substituent. In this molecule, the cumulative -I effect of the one chloro and two fluoro groups deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbon and the isocyanate carbon. This enhanced electrophilicity makes the molecule more susceptible to nucleophilic attack and increases its reactivity as a dipolarophile and dienophile in cycloaddition reactions.

Steric Effects: The chlorine atom at the 2-position introduces significant steric hindrance around the benzoyl group. This steric bulk can influence the regioselectivity of its reactions and may hinder the approach of bulky reagents. For example, in cycloaddition reactions, the diene or dipole may preferentially add to the less sterically hindered face of the molecule. The fluorine atoms at the 4- and 5-positions are smaller and are expected to have a less significant steric impact compared to the chlorine atom.

Kinetics and Thermodynamics of Key Reactions Involving this compound

Cycloaddition Reactions: [4+2] and 1,3-dipolar cycloadditions are typically concerted pericyclic reactions. The rates of these reactions are highly dependent on the energy gap between the HOMO of one reactant and the LUMO of the other. The electron-withdrawing substituents on this compound would lower the energy of its LUMO, leading to a smaller HOMO-LUMO gap with most dienes and dipoles, and thus a faster reaction rate compared to unsubstituted benzoyl isocyanate. These reactions are generally exothermic and have a negative entropy of activation, consistent with a highly ordered transition state.

Nucleophilic Addition: Reactions of isocyanates with nucleophiles, such as alcohols or amines, are typically fast and exothermic. The rate of reaction is influenced by the nucleophilicity of the attacking species and the electrophilicity of the isocyanate carbon. The halogen substituents on the aromatic ring of this compound would increase the rate of nucleophilic addition.

Table 2: General Thermodynamic Parameters for Isocyanate Reactions (Note: This data is representative for general isocyanate reactions and not specific to this compound.)

| Reaction Type | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| [4+2] Cycloaddition | Exothermic (-) | Negative (-) | Spontaneous (-) at lower temperatures |

| 1,3-Dipolar Cycloaddition | Exothermic (-) | Negative (-) | Spontaneous (-) at lower temperatures |

| Nucleophilic Addition | Exothermic (-) | Negative (-) | Spontaneous (-) |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 4,5 Difluorobenzoyl Isocyanate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Chloro-4,5-difluorobenzoyl isocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional (2D) techniques, provides a comprehensive characterization of its atomic connectivity and electronic environment.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The substitution pattern, with a chlorine atom at position 2, two fluorine atoms at positions 4 and 5, and a benzoyl isocyanate group at position 1, dictates the chemical shifts and coupling patterns of these protons.

The proton at position 3 (H-3) is situated between the chlorine and fluorine substituents, while the proton at position 6 (H-6) is adjacent to the benzoyl isocyanate group. The electron-withdrawing nature of the halogens and the benzoyl isocyanate group will deshield these protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (7.34 ppm).

The chemical shift of H-6 is anticipated to be further downfield than H-3 due to the strong deshielding effect of the adjacent carbonyl group of the benzoyl isocyanate moiety. Furthermore, both proton signals are expected to appear as doublets of doublets due to coupling with the neighboring fluorine atoms. The coupling constant for ³J(H,F) is typically in the range of 5-10 Hz, while the long-range coupling, ⁴J(H,F), will be smaller, around 2-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | dd | ³J(H3-F4) ≈ 8-10 Hz, ⁴J(H3-F5) ≈ 2-4 Hz |

| H-6 | 7.80 - 8.00 | dd | ³J(H6-F5) ≈ 6-8 Hz, ⁴J(H6-F4) ≈ 1-3 Hz |

Note: These are predicted values based on the analysis of substituent effects on similar aromatic compounds.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum of this compound will display signals for each of the unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached substituents. The carbon of the isocyanate group (-NCO) is expected to resonate in the range of 120-130 ppm. The carbonyl carbon of the benzoyl group will appear significantly downfield, typically between 160 and 170 ppm, due to the strong deshielding effect of the double-bonded oxygen.

The aromatic carbons will exhibit a range of chemical shifts determined by the electronic effects of the chloro, fluoro, and benzoyl isocyanate groups. The carbons directly bonded to the fluorine atoms (C-4 and C-5) will show large one-bond carbon-fluorine coupling constants (¹J(C,F)), which are typically in the range of 240-260 Hz. The carbon attached to the chlorine atom (C-2) will also be influenced, as will the carbon bearing the benzoyl isocyanate group (C-1).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| N=C=O | 120 - 130 |

| C-1 | 130 - 135 |

| C-2 | 135 - 140 |

| C-3 | 115 - 120 |

| C-4 | 150 - 155 (with large ¹J(C,F)) |

| C-5 | 145 - 150 (with large ¹J(C,F)) |

| C-6 | 125 - 130 |

Note: These are predicted values based on the analysis of substituent effects on similar aromatic compounds.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at positions 4 and 5.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring. The signals will likely appear as doublets of doublets due to coupling with the adjacent aromatic protons (H-3 and H-6) and potentially a smaller coupling to each other. The magnitude of the fluorine-fluorine coupling constant (J(F,F)) will depend on their relative positions.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between coupled protons. In this case, it would primarily confirm the coupling between H-3 and H-6, although this coupling is expected to be a small four-bond coupling (⁴J(H,H)) and may not be readily observable. More importantly, it can help in identifying any long-range couplings with the fluorine atoms if they are resolved.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of H-3 and H-6 to their corresponding ¹³C signals (C-3 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, the proton H-6 would be expected to show correlations to the carbonyl carbon, C-1, and C-4. The proton H-3 would show correlations to C-1, C-2, C-4, and C-5. These correlations provide definitive evidence for the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Characteristic Isocyanate (-NCO) Stretching Frequencies

The isocyanate functional group (-N=C=O) has a very strong and characteristic absorption in the infrared spectrum due to its asymmetric stretching vibration. This band typically appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic tool.

For this compound, the asymmetric stretch of the isocyanate group is expected to be observed in the range of 2240-2280 cm⁻¹ . The intensity of this band in the IR spectrum is typically very strong. In the Raman spectrum, this vibration is also active and would be expected in a similar frequency range, though its intensity can be variable. The presence of the electron-withdrawing benzoyl group can slightly shift the position of this band compared to alkyl isocyanates.

In addition to the prominent isocyanate stretch, the IR and Raman spectra will also display other characteristic bands. The carbonyl (C=O) stretching vibration of the benzoyl group is expected to appear in the region of 1680-1720 cm⁻¹ . The aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region, and the C-Cl and C-F stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Isocyanate (-NCO) | Asymmetric Stretch | 2240 - 2280 | Very Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-Cl | Stretch | 700 - 850 | Medium to Strong |

Note: These are predicted frequency ranges based on characteristic group frequencies.

Aromatic Ring and Carbonyl Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For this compound, the vibrational spectrum is dominated by characteristic absorptions arising from the isocyanate group, the benzoyl carbonyl group, and the substituted aromatic ring.

The isocyanate (–N=C=O) functional group is readily identified by a very strong and sharp absorption band corresponding to its asymmetric stretching vibration, which typically appears in a relatively clear region of the spectrum, between 2280 and 2240 cm⁻¹. The intensity of this band is a result of the large change in dipole moment during the vibration.

The carbonyl (C=O) stretching vibration of the benzoyl group gives rise to another strong absorption band. In simple ketones, this band appears around 1715 cm⁻¹, but in this compound, electronic effects from several substituents influence its position. Conjugation with the aromatic ring tends to lower the frequency. Conversely, the electronegative chlorine and fluorine atoms on the ring, and the adjacent electron-withdrawing isocyanate group, can increase the frequency. The interplay of these effects would place the C=O stretch for this molecule in the region of 1690-1720 cm⁻¹.

The trisubstituted benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected to produce weak to medium bands above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring itself typically result in a series of sharp bands of variable intensity in the 1400-1600 cm⁻¹ region. Furthermore, the substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which give rise to strong bands in the 900-675 cm⁻¹ region and can provide clues about the arrangement of substituents. The C-Cl and C-F stretching vibrations also produce characteristic bands, typically found in the 1250-1000 cm⁻¹ (C-F) and 800-600 cm⁻¹ (C-Cl) regions.

Table 1: Predicted Infrared Absorption Frequencies for this compound

This table presents expected vibrational frequencies based on established group frequency data for analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2240 - 2280 | Very Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1690 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1550 - 1600 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1500 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aryl-Fluorine | C-F Stretch | 1200 - 1270 | Strong |

| Aryl-Chlorine | C-Cl Stretch | 750 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₈H₂ClF₂NO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a very narrow tolerance (typically <5 ppm) serves as definitive confirmation of the compound's elemental composition. The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion, where the M+2 peak (due to the ³⁷Cl isotope) will have an intensity approximately one-third that of the M peak (due to the ³⁵Cl isotope).

Table 2: Theoretical Monoisotopic Mass for HRMS Analysis

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₈H₂³⁵ClF₂NO₂ | M | 216.9742 |

| C₈H₂³⁷ClF₂NO₂ | M+2 | 218.9712 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 217 for the ³⁵Cl isotope) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that reveals key structural information.

Plausible fragmentation pathways for this molecule would involve the cleavage of the bonds connecting the functional groups. A primary and highly characteristic fragmentation would be the loss of the isocyanate group (•NCO) or neutral carbon monoxide (CO) followed by the isocyanate radical, leading to the formation of the 2-chloro-4,5-difluorobenzoyl cation. Further fragmentation of this benzoyl cation could involve the loss of a chlorine radical (•Cl) or carbon monoxide (CO). These fragmentation patterns allow for the systematic reconstruction of the molecule's structure and confirm the connectivity of its constituent parts.

Table 3: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 216.97 | •NCO | 174.96 | 2-Chloro-4,5-difluorobenzoyl cation |

| 216.97 | CO | 188.98 | [C₇H₂ClF₂NO]⁺• |

| 174.96 | CO | 146.97 | 2-Chloro-4,5-difluorophenyl cation |

| 174.96 | •Cl | 140.00 | 4,5-Difluorobenzoyl cation |

X-ray Crystallography for Absolute Structure Determination of Solid Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. However, many reactive compounds like acyl isocyanates are liquids or low-melting solids that are difficult to crystallize directly. Therefore, a common strategy is to prepare a stable, crystalline derivative.

The highly electrophilic isocyanate group of this compound readily reacts with nucleophiles such as primary amines or alcohols to form stable, solid urea (B33335) or urethane (B1682113) (carbamate) derivatives, respectively. These derivatives typically have higher melting points and are more amenable to crystallization. Single crystals suitable for X-ray diffraction can be grown from an appropriate solvent system.

The diffraction experiment provides electron density maps from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. This analysis provides absolute confirmation of the molecular structure, including the substitution pattern on the aromatic ring and the stereochemistry of the derivative.

Table 4: Representative Crystallographic Data for a Hypothetical Solid Derivative

This table illustrates the type of data obtained from an X-ray crystallographic analysis of a representative small organic molecule derivative.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1002.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

Other Advanced Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis for chromophores formed)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as aromatic rings and conjugated systems. The benzoyl moiety in this compound constitutes a significant chromophore.

Aromatic compounds typically exhibit two main absorption bands: a strong E-band (π → π) at shorter wavelengths (around 200-220 nm) and a weaker B-band (π → π), often with fine structure, at longer wavelengths (around 250-280 nm). The exact position and intensity of these bands are influenced by the substituents on the aromatic ring.

UV-Vis spectroscopy is also highly effective for monitoring reactions involving the isocyanate group, especially if the reaction product forms a new or modified chromophore. For example, derivatization of the isocyanate with a chromophoric amine or alcohol would lead to a new compound with a distinct UV-Vis spectrum. The appearance of new absorption bands or shifts (either bathochromic or hypsochromic) in the absorption maxima can be used to monitor the progress of the reaction and characterize the resulting products. This is particularly useful in quantitative analysis and reaction kinetics studies.

Table 5: Expected UV-Vis Absorption Maxima for the Benzoyl Chromophore

| Transition Type | Expected λₘₐₓ Range (nm) | Molar Absorptivity (ε) |

| E-band (π → π) | 200 - 230 | High |

| B-band (π → π) | 250 - 290 | Low to Medium |

| n → π* (Carbonyl) | 300 - 330 | Very Low |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,5 Difluorobenzoyl Isocyanate

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity. Molecular Orbital (MO) theory describes the behavior of electrons in a molecule, with the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For 2-chloro-4,5-difluorobenzoyl isocyanate, the HOMO is expected to be localized primarily on the difluorinated benzene (B151609) ring, which is rich in π-electrons. Conversely, the LUMO is anticipated to be centered on the highly electrophilic isocyanate (–N=C=O) group and the adjacent carbonyl group. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the energy levels of these orbitals.

Theoretical calculations, typically using DFT methods like B3LYP with a basis set such as 6-311+G(d,p), can precisely determine these energy values. semanticscholar.orgkarazin.ua

Table 1: Illustrative Frontier Orbital Energies for this compound Note: These values are representative examples derived from computational studies on analogous aromatic compounds and are intended for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.4 | Energy difference between HOMO and LUMO |

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui functions)

Based on HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict global reactivity. ijcce.ac.ir These include electronegativity (χ), which measures the tendency of a molecule to attract electrons; chemical hardness (η), which measures resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the electrophilic nature of a molecule. mdpi.com

For predicting site-specific reactivity, local descriptors such as Fukui functions are employed. researchgate.net The Fukui function indicates the change in electron density at a specific atom upon the addition or removal of an electron. It helps identify the most likely sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. rsc.org In this compound, the carbon atom of the isocyanate group is expected to have a high Fukui index for nucleophilic attack, confirming its status as the primary electrophilic center.

Table 2: Representative Global and Local Reactivity Descriptors Note: These are example values illustrating the expected reactivity profile. Fukui function values pinpoint the most reactive atomic sites.

| Descriptor | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| Electronegativity (χ) | 4.8 eV | High tendency to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Moderately high stability |

| Global Electrophilicity (ω) | 4.25 eV | Strong electrophilic character |

| Fukui Function (f+) on Isocyanate Carbon | ~0.25 | Highly susceptible to nucleophilic attack |

Conformational Landscape and Energetics

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds, primarily the bond connecting the benzene ring to the carbonyl carbon and the bond between the carbonyl carbon and the isocyanate nitrogen. This rotation gives rise to different conformers with varying energies.

Computational methods can map the potential energy surface by systematically rotating these bonds. This analysis helps identify the most stable conformer (the global minimum) and other low-energy conformers (local minima) that may exist in equilibrium. For similar molecules like chloroacetyl isocyanate, studies have shown the existence of multiple stable conformers (e.g., cis and gauche) with comparable stability. nih.gov For this compound, a key factor is the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl-isocyanate moiety. A planar or near-planar conformation is often the most stable due to π-conjugation, but steric hindrance can favor non-planar structures.

Table 3: Hypothetical Conformational Energy Profile Note: This table illustrates how the relative energy of different conformers would be presented. The dihedral angle refers to the C(ring)-C(ring)-C(carbonyl)-N(isocyanate) angle.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A (Planar) | 0 | 0.00 | Global Minimum (Most Stable) |

| B (Twisted) | 45 | 1.5 | Local Minimum |

| C (Perpendicular) | 90 | 4.2 | Transition State |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. It allows for the modeling of reaction pathways, the identification of intermediates, and the characterization of transition states (TS). The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy barrier, which governs the reaction rate.

For this compound, a typical reaction involves the nucleophilic addition of an alcohol or amine to the isocyanate carbon. Computational modeling of this process would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting the reactants to the products.

Performing a frequency calculation to confirm the TS (identified by a single imaginary frequency) and to calculate zero-point vibrational energies.

Studies on related acyl isocyanates have successfully used computational methods to investigate rearrangements and characterize their transition states, providing insight into activation barriers. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful method for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict 1H, 13C, and 19F NMR chemical shifts. researchgate.net These predictions, when compared to experimental spectra, can help assign signals and confirm the molecular structure. researchgate.net Accurately predicting 19F NMR shifts can be challenging but is achievable with appropriate computational methods and basis sets. nih.govrsc.org

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. hud.ac.uk These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. The most characteristic vibration for this molecule would be the strong asymmetric stretching of the isocyanate (–N=C=O) group, predicted to appear around 2250 cm-1.

Table 4: Predicted Spectroscopic Data (Illustrative Examples) Note: These values are representative predictions based on computational studies of similar functionalized aromatic compounds.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | Carbonyl Carbon (C=O) | ~165 ppm |

| Isocyanate Carbon (N=C=O) | ~125 ppm | |

| 19F NMR | Fluorine atoms on ring | -135 to -145 ppm |

| IR Frequencies | N=C=O Asymmetric Stretch | ~2250 cm-1 |

| C=O Stretch | ~1740 cm-1 |

Solvation Models and Environmental Effects on Reactivity

Reactions are typically performed in a solvent, which can significantly influence molecular properties and reactivity. Computational solvation models are used to account for these environmental effects. These models can be broadly categorized as:

Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient for modeling bulk solvent effects on geometry and electronic structure.

Explicit Solvation Models: Where individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific molecule-solvent interactions, such as hydrogen bonding.

For this compound, using a solvation model would be essential for accurately predicting its behavior in solution. researchgate.net A polar solvent is expected to stabilize charged intermediates and transition states, potentially lowering activation energy barriers and accelerating reactions compared to the gas phase or a non-polar solvent. The conformational equilibrium (Section 5.3) can also be shifted by the solvent environment.

Lack of Specific Research Hinders Detailed Elucidation of this compound's Synthetic Applications

The precursors to this compound, namely 2-Chloro-4,5-difluorobenzoic acid and 2-Chloro-4,5-difluorobenzoyl chloride, are recognized as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2-Chloro-4,5-difluorobenzoic acid is noted for its role as a building block in the development of various bioactive molecules. chemimpex.comguidechem.comchemicalbook.com Its synthesis from 2-chloro-4,5-difluorobenzonitrile (B139941) has been documented, underscoring its availability as a starting material for further chemical elaboration.

There is some indication that 2-Chloro-4,5-difluorobenzoic acid may have applications in material science for creating advanced polymers and coatings, attributed to the unique properties conferred by its halogenated structure. chemimpex.com However, specific examples, synthetic protocols, or characterization of such materials derived from the corresponding isocyanate are not detailed in the available literature.

In contrast, a related isomer, 2,6-difluorobenzoyl isocyanate, is well-documented as a key reagent in the synthesis of benzoylurea (B1208200) insecticides. This demonstrates the general potential of fluorinated benzoyl isocyanates to react with amines to form ureas, which are a class of nitrogen-containing heterocyclic compounds. However, due to the strict focus on the 2-chloro-4,5-difluoro isomer, these findings cannot be directly extrapolated.

Consequently, a detailed and scientifically accurate article adhering to the requested outline on the specific applications of this compound in forming various heterocyclic systems and its role in polymer science cannot be generated at this time. The absence of published research focusing on this specific compound prevents a thorough discussion of its reactivity and utility in the non-clinical contexts of synthesizing advanced heterocyclic systems or its application in material and polymer science. Further empirical research would be required to establish the specific synthetic pathways and material properties associated with this particular chemical entity.

Synthetic Applications and Utility As a Chemical Building Block Non Clinical Contexts

Synthesis of Functional Molecules for Chemical and Agri-Chemical Industries (Generic Applications)

In the chemical and agrochemical industries, 2-Chloro-4,5-difluorobenzoyl isocyanate serves as a key intermediate for the synthesis of functional molecules, most notably substituted ureas. Benzoyl ureas are a well-established class of insect growth regulators that act by inhibiting chitin (B13524) synthesis in insects, a process vital for their development. The reaction of this compound with various primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. organic-chemistry.orggoogle.comnih.gov

The general synthesis proceeds via the nucleophilic addition of an amine to the central carbon atom of the isocyanate group. This reaction is typically efficient and proceeds under mild conditions, making it suitable for industrial-scale production. nih.gov The choice of the amine reactant allows for the systematic modification of the final molecule's properties to target specific pests or to enhance performance characteristics.

Table 1: Generic Synthesis of Benzoyl Urea (B33335) Derivatives

This interactive table illustrates the reaction of this compound with different amines to form a variety of substituted urea compounds with potential agrochemical applications.

| Reactant 1 | Reactant 2 (Amine) | Resulting Urea Derivative | Potential Application Area |

| This compound | Aniline (B41778) | 1-(2-Chloro-4,5-difluorobenzoyl)-3-phenylurea | Insecticide |

| This compound | 4-Chloroaniline | 1-(2-Chloro-4,5-difluorobenzoyl)-3-(4-chlorophenyl)urea | Insecticide |

| This compound | 3,5-Dichloro-2,4-difluoroaniline | 1-(2-Chloro-4,5-difluorobenzoyl)-3-(3,5-dichloro-2,4-difluorophenyl)urea | Insecticide |

| This compound | Cyclohexylamine | 1-(2-Chloro-4,5-difluorobenzoyl)-3-cyclohexylurea | Herbicide / Insecticide |

| This compound | Diethylamine | 1-(2-Chloro-4,5-difluorobenzoyl)-3,3-diethylurea | Chemical Intermediate |

The resulting benzoyl urea derivatives are researched for their efficacy as active ingredients in crop protection products. The specific halogen substitution pattern of the 2-chloro-4,5-difluorobenzoyl scaffold is a critical element in the design of these molecules.

Design and Synthesis of Novel Chemical Reagents based on this compound Scaffolding

The utility of this compound extends beyond the direct synthesis of agrochemicals into the realm of novel chemical reagent design. Its reactive nature allows it to be used as a scaffold to create more elaborate molecules with tailored functionalities for chemical synthesis and materials science.

One key application is in the synthesis of heterocyclic compounds. amazonaws.comjournalagent.com By reacting the isocyanate with substrates containing two nucleophilic centers (e.g., amino alcohols, diamines, or amino thiols), a variety of cyclic structures can be formed. These reactions often proceed through an initial urea or carbamate (B1207046) formation, followed by an intramolecular cyclization step. The resulting heterocyclic systems, bearing the 2-chloro-4,5-difluorobenzoyl group, are novel chemical entities that can be explored as ligands, catalysts, or building blocks for further synthetic transformations.

For example, reaction with a 1,2-aminoalcohol could lead to the formation of a substituted oxazinone ring system, while reaction with a diamine could yield diazepine (B8756704) or quinazoline (B50416) derivatives, depending on the specific reactants and conditions. These heterocyclic scaffolds are prevalent in many areas of chemistry and materials research.

Table 2: Design of Novel Reagents and Heterocyclic Systems

This interactive table showcases the potential of this compound to react with bifunctional nucleophiles, leading to the creation of novel chemical reagents and complex heterocyclic structures.

| Bifunctional Nucleophile | Intermediate Product Type | Resulting Heterocyclic System | Potential Use of Novel Reagent |

| 2-Aminoethanol | Hydroxyethyl Urea | 1,3-Oxazinan-2-one derivative | Building block for polymers |

| Ethane-1,2-diamine | Aminoethyl Urea | Imidazolidin-2-one derivative | Ligand for metal catalysis |

| Hydrazine | Semicarbazide | 1,2,4-Triazinone derivative | Synthetic intermediate |

| 2-Aminothiophenol | (2-mercaptophenyl)urea | Benzothiazinone derivative | Precursor for functional dyes |

The ability to readily introduce the 2-chloro-4,5-difluorophenyl moiety via the versatile isocyanate handle makes this compound a valuable tool for chemists seeking to create new molecules with specific electronic and steric properties for a wide range of research and development applications.

Advanced Analytical Methodologies for Characterization and Process Control of 2 Chloro 4,5 Difluorobenzoyl Isocyanate

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry for separating and quantifying components in a mixture. For a highly reactive molecule like 2-Chloro-4,5-difluorobenzoyl Isocyanate, these techniques are adapted to handle its reactivity, often through derivatization, to provide accurate assessments of purity and reaction progress.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the high reactivity and relatively high boiling point of this compound, direct GC analysis can be challenging. However, GC and its combination with Mass Spectrometry (GC-MS) are invaluable for monitoring volatile starting materials, by-products, or degradation products, such as the corresponding amine formed upon hydrolysis. researchgate.netnih.gov

For analysis, derivatization is often employed to convert the isocyanate into a more stable and less reactive compound. For instance, reaction with an alcohol can form a stable carbamate (B1207046), or reaction with a secondary amine can yield a urea (B33335) derivative suitable for GC analysis. GC-MS is particularly useful as it provides not only quantitative data but also structural information, aiding in the identification of unknown impurities or reaction intermediates. mdpi.comnih.gov The choice of column is critical, with moderately polar columns being typical for such analyses.

Table 1: Representative GC-MS Conditions for Analysis of Isocyanate Derivatives

| Parameter | Condition |

| Column | DB-17 capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or similar medium-polarity column. mdpi.com |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. mdpi.com |

| Injector Temp. | 280 °C. mdpi.com |

| Oven Program | Initial temp 60°C (2 min), ramp 5°C/min to 230°C (3 min), ramp 15°C/min to 280°C (10 min). mdpi.com This program must be optimized for specific derivatives. |

| Detector | Mass Spectrometer (MS). |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI). nih.gov |

| Derivatization | Required to stabilize the isocyanate group, typically by converting it to a urea or carbamate. mdpi.comdiva-portal.org |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of aromatic isocyanates. astm.org It is particularly well-suited for these compounds as it avoids the high temperatures of GC that can cause degradation. Given the reactivity of the isocyanate group, analysis almost always involves a derivatization step to form a stable urea derivative. astm.orgrsc.orgnih.gov This step stabilizes the analyte and introduces a chromophore or fluorophore to enhance detection sensitivity.

Several derivatizing agents are used, with the choice depending on the desired detection method. rsc.orgnih.gov For UV detection, reagents like 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) are common. nih.gov For higher sensitivity using fluorescence detection, reagents such as 9-(N-methylaminomethyl)anthracene (MAMA) or 1-(9-anthracenylmethyl)piperazine (MAP) are employed. rsc.orgnih.gov Electrochemical detection can also be used and offers high sensitivity for certain derivatives. nih.gov Reversed-phase HPLC is the typical separation mode.

Table 2: Common Derivatizing Agents for HPLC Analysis of Isocyanates

| Derivatizing Agent | Abbreviation | Common Detection Mode(s) | Key Features |

| 1-(2-Methoxyphenyl)piperazine | MOPP | UV, Electrochemical nih.gov | Widely used, provides good UV response. |

| 1-(2-Pyridyl)piperazine | 1,2-PP | UV rsc.orgepa.gov | Forms derivatives with high molar absorptivity. rsc.org |

| 9-(N-methylaminomethyl)anthracene | MAMA | Fluorescence, UV rsc.orgnih.gov | Offers excellent sensitivity with fluorescence detection, 10-20 times better than older reagents. rsc.org |

| 1-(9-Anthracenylmethyl)piperazine | MAP | Fluorescence, UV nih.govcdc.gov | High reactivity and provides strong fluorescence and UV responses. nih.gov |

| Di-n-butylamine | DBA | LC-MS diva-portal.org | Used for subsequent mass spectrometric detection. diva-portal.org |

| Tryptamine | TRYP | Fluorescence, Amperometric rsc.orgnih.gov | Provides derivatives suitable for multiple detection modes. rsc.org |

When this compound is used to synthesize prepolymers or polyurethane-based materials, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymers. researchgate.netmdpi.com

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate more into the pores of the stationary phase and elute later. The technique is crucial for quality control, ensuring that the polymerization process yields a product with the desired molecular weight characteristics, which in turn dictate the material's mechanical and thermal properties. researchgate.net A combination of detectors, such as refractive index (RI) and UV, can provide detailed information on the composition of the polymer chains. researchgate.net

Quantitative Spectroscopic Methods for Concentration Determination (e.g., Quantitative NMR, Quantitative IR)

Spectroscopic methods offer rapid and non-destructive ways to determine the concentration of this compound.

Quantitative Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is an ideal tool for the quantification of isocyanates. azom.com The isocyanate functional group (-N=C=O) has a strong and very characteristic asymmetric stretching vibration that appears in a region of the IR spectrum (typically 2250-2285 cm⁻¹) that is usually free from other absorptions. paint.org This distinct peak allows for straightforward quantification based on the Beer-Lambert law, where the absorbance is directly proportional to the concentration. azom.com By creating a calibration curve with standards of known concentration, the amount of isocyanate in a sample can be accurately determined. The limit of detection can be as low as 0.05 wt%. azom.com

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity and concentration of a substance without the need for an identical reference standard of the analyte. For this compound, ¹H, ¹³C, or ¹⁹F NMR could potentially be used. In qNMR, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. ox.ac.uk Key requirements for accurate qNMR include ensuring full relaxation of the nuclei between pulses (long relaxation delay) and using inverse-gated decoupling for nuclei like ¹³C to suppress the Nuclear Overhauser Effect (NOE). ox.ac.uk

Titrimetric and Chemical Derivatization Methods for Isocyanate Content Analysis

Titrimetric methods are classic, reliable, and widely used for determining the isocyanate (-NCO) content of raw materials. The most common approach is a back-titration method, as outlined in standards such as ASTM D5155. iteh.ai

The procedure involves reacting a precisely weighed sample of the isocyanate with a known excess of a standard solution of a secondary amine, typically di-n-butylamine (DBA), in a suitable solvent like toluene. iteh.aiscribd.com The highly reactive isocyanate group reacts stoichiometrically with the amine to form a urea. After the reaction is complete, the unreacted (excess) di-n-butylamine is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). scribd.commetrohm.com A blank titration without the isocyanate sample is also performed. The difference in the amount of acid consumed by the blank and the sample allows for the calculation of the amount of amine that reacted with the isocyanate, and thus the %NCO content of the original sample. scribd.com

In-Situ and Real-Time Reaction Monitoring Techniques (e.g., FTIR, Raman Spectroscopy, Online Mass Spectrometry)

Controlling the synthesis of and reactions involving this compound requires precise monitoring of the reaction's progress. In-situ (in the reaction vessel) and real-time techniques are essential for process control, providing immediate feedback on reaction kinetics, endpoint determination, and the formation of intermediates.

In-Situ FTIR Spectroscopy: This is one of the most powerful process analytical technologies (PAT) for monitoring isocyanate reactions. mt.com By inserting a fiber-optic Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, FTIR spectra can be collected continuously in real-time. researchgate.net The progress of the reaction is monitored by tracking the decrease in the intensity of the sharp isocyanate peak at ~2270 cm⁻¹. researchgate.netresearchgate.netazom.com This allows for the precise determination of reaction rates and endpoints, ensuring that the reaction proceeds to completion and that residual unreacted isocyanate is minimized. mt.com

Raman Spectroscopy: Like FTIR, Raman spectroscopy is a vibrational spectroscopy technique that can be used for real-time, in-situ monitoring of chemical reactions, including polymerizations. horiba.comazom.com It is particularly well-suited for aqueous or emulsion systems, as water is a very weak Raman scatterer. horiba.com Raman spectroscopy can monitor the disappearance of monomer-specific bonds and the appearance of polymer backbone bonds. For reactions involving this compound, one could monitor the C=C bond of an acrylate (B77674) co-monomer or other functional groups involved in the polymerization process in real-time. mdpi.com

Online Mass Spectrometry: Online or real-time mass spectrometry can be coupled to a reaction vessel to monitor the composition of the gas phase above the reaction or to analyze withdrawn samples automatically. This technique can track the consumption of volatile reactants and the formation of volatile products or by-products, providing another layer of process understanding and control.

Green Chemistry Principles and Sustainable Practices in the Context of 2 Chloro 4,5 Difluorobenzoyl Isocyanate Chemistry

Development of Eco-Friendly Synthetic Routes (e.g., Catalyst-Free, Solvent-Free)

Traditional synthetic routes to acyl isocyanates, including 2-Chloro-4,5-difluorobenzoyl Isocyanate, often rely on the reaction of a primary carboxamide (2-Chloro-4,5-difluorobenzamide) with oxalyl chloride or phosgene (B1210022) derivatives like triphosgene (B27547). orgsyn.orggoogle.comacs.orggoogle.com While effective, these methods employ highly toxic and corrosive reagents and often necessitate the use of chlorinated solvents. orgsyn.orgwikipedia.org

The development of eco-friendly alternatives is a key area of research. Phosgene-free routes represent a significant step towards greener isocyanate synthesis. rsc.orgrsc.org One of the most prominent non-phosgene methods is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to the corresponding isocyanate. google.com The primary byproduct of this reaction is nitrogen gas (N₂), which is environmentally benign. google.com However, the acyl azide intermediates can be thermally unstable and potentially explosive, posing significant safety challenges for large-scale production. google.com Modern process technologies, particularly continuous flow chemistry, can mitigate these risks by generating and converting the hazardous intermediate in situ, minimizing its accumulation to safe levels. google.com

Other innovative, greener approaches for isocyanate synthesis that could be adapted for this compound include:

Carbonylative Methods: Using carbon monoxide (CO) in catalytic reactions to synthesize isocyanates from nitro or amino compounds. acs.orgnih.gov

Dimethyl Carbonate (DMC) and Urea (B33335) Routes: Employing less hazardous carbonyl sources like DMC or urea to first form a carbamate (B1207046), which is then thermally decomposed to the isocyanate. acs.orgnih.gov These methods avoid the use of chlorine and produce more environmentally friendly byproducts such as methanol (B129727) or ammonia, which can potentially be recycled. nih.gov

Solvent-Free and Mechanochemical Approaches: Research into solid-state or solvent-free reactions, sometimes activated by mechanical force (mechanochemistry), offers the potential to eliminate solvent waste entirely and improve energy efficiency. rsc.org While specific applications to this compound are not widely documented, these techniques are gaining traction in sustainable chemistry.

Waste Minimization and By-product Management

Effective waste management is paramount in sustainable chemical manufacturing. The synthesis of this compound using conventional reagents like oxalyl chloride or phosgene generates several problematic waste streams. orgsyn.orgwikipedia.org

Gaseous By-products: The reaction releases hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂). orgsyn.org HCl is highly corrosive and must be neutralized or "scrubbed" from the effluent gas stream, producing a liquid waste (e.g., salt water). CO is toxic and flammable.

Solvent Waste: The use of organic solvents, often chlorinated hydrocarbons like dichloroethane, results in significant volumes of solvent waste that require costly and energy-intensive treatment or incineration. orgsyn.org

Residual Reagents: Any unreacted phosgene or oxalyl chloride must be safely quenched and disposed of, adding complexity and hazard to the process.

Adopting greener synthetic strategies can drastically reduce or eliminate these waste streams. The Curtius rearrangement is a prime example of waste minimization, as its only by-product is non-toxic nitrogen gas. google.com Similarly, routes utilizing dimethyl carbonate or urea are designed to produce recyclable by-products like methanol and ammonia, moving towards a circular chemical economy. nih.gov The ideal "green" process would be a solvent-free reaction with 100% atom economy, which remains a long-term goal for the synthesis of many complex chemicals, including this compound.

Energy Efficiency in Synthetic Processes

Reducing energy consumption is another cornerstone of green chemistry, directly impacting both the environmental footprint and the economic viability of a chemical process. Many conventional syntheses of acyl isocyanates require prolonged heating at reflux temperatures to drive the reaction to completion, followed by energy-intensive distillation steps for purification. orgsyn.orggoogle.com

Several modern technologies can enhance the energy efficiency of chemical production:

Continuous Flow Processing: Flow reactors often provide superior heat and mass transfer compared to batch reactors. google.com This allows for more precise temperature control, potentially enabling reactions to run at lower temperatures or for shorter durations, thereby saving energy.

Catalysis: The development of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and reducing energy demand.

For example, a traditional synthesis might require refluxing for 5 hours, whereas a microwave-assisted or catalytically enhanced process could potentially achieve the same or better yield in under 30 minutes, resulting in substantial energy savings.

Design of Safer Solvents and Reagents (Referring to process safety, not compound toxicology)

Process safety is a critical consideration that extends beyond the toxicity of the final product to the reagents, intermediates, and conditions used during its manufacture. The traditional synthesis of this compound presents significant process safety challenges.